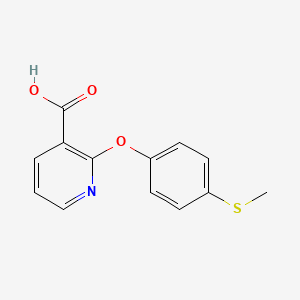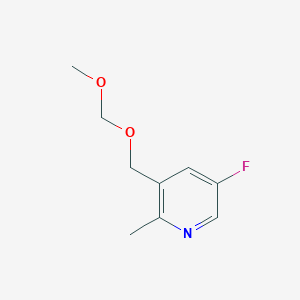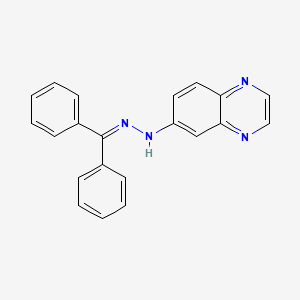
2-(4'-Methylthiophenoxy)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4’-Methylthiophenoxy)nicotinic acid is an organic compound with the molecular formula C13H11NO3S It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is substituted by a 4’-methylthiophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Methylthiophenoxy)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and 4-methylthiophenol as the primary starting materials.
Formation of Intermediate: The first step involves the formation of an intermediate compound through the reaction of nicotinic acid with a suitable reagent, such as thionyl chloride, to form nicotinoyl chloride.
Nucleophilic Substitution: The nicotinoyl chloride is then reacted with 4-methylthiophenol in the presence of a base, such as pyridine, to form the desired product, 2-(4’-Methylthiophenoxy)nicotinic acid.
Industrial Production Methods
Industrial production methods for 2-(4’-Methylthiophenoxy)nicotinic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-(4’-Methylthiophenoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4’-Methylthiophenoxy)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-(4’-Methylthiophenoxy)nicotinic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
類似化合物との比較
Similar Compounds
2-(4’-Methoxyphenoxy)nicotinic acid: Similar structure but with a methoxy group instead of a methylthio group.
2-(4’-Ethylthiophenoxy)nicotinic acid: Similar structure but with an ethylthio group instead of a methylthio group.
2-(4’-Chlorophenoxy)nicotinic acid: Similar structure but with a chloro group instead of a methylthio group.
Uniqueness
2-(4’-Methylthiophenoxy)nicotinic acid is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C13H11NO3S |
|---|---|
分子量 |
261.30 g/mol |
IUPAC名 |
2-(4-methylsulfanylphenoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO3S/c1-18-10-6-4-9(5-7-10)17-12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) |
InChIキー |
AQAHXROJHVHOSA-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Dihydronaphtho[1,2-b]thiophen-6-methanol](/img/structure/B8353184.png)
![N-(2-Chloro-4-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine-4-amine](/img/structure/B8353188.png)






![4-[[[[3-(Dimethylamino)propyl]amino]carbonyl]methyl]benzenemethanamine](/img/structure/B8353240.png)



![[2-[(4-Chlorophenyl)sulfonylaminomethyl)indan-5-yl]acetic acid](/img/structure/B8353270.png)
